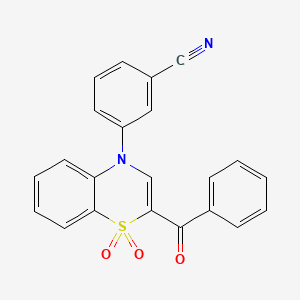

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O3S/c23-14-16-7-6-10-18(13-16)24-15-21(22(25)17-8-2-1-3-9-17)28(26,27)20-12-5-4-11-19(20)24/h1-13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOLENJXWJMRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with benzoyl chloride under acidic conditions to form the benzothiazine derivative. Subsequent oxidation and functionalization steps introduce the benzonitrile group and the dioxido moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzothiazine core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.

Industry

In industry, 3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with related heterocycles. Below is a detailed analysis:

Core Heterocyclic Systems

1,4-Benzothiazine vs. 1,4-Benzoxathiins :

The target compound’s benzothiazine core differs from benzo-1,4-oxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) by replacing one oxygen atom with sulfur in the thiazine ring. This substitution increases electron density and alters ring puckering dynamics, as sulfur’s larger atomic radius and polarizability influence conformational flexibility .- Sulfone Functionalization: The 1,1-dioxido group introduces strong electron-withdrawing effects, contrasting with non-sulfonated benzothiazines. This modification enhances thermal stability and may improve charge-transfer properties, as seen in sulfone-containing TADF materials for OLEDs .

Substituent Effects

- Benzonitrile Group: The 3-benzonitrile substituent is analogous to nitrile-containing derivatives like 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile .

Benzoyl vs. Thiophene Substituents :

The 2-benzoyl group in the target compound contrasts with thiophene substituents in analogs (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine). Benzoyl groups introduce steric bulk and π-π stacking capabilities, which may reduce solubility but improve solid-state luminescence efficiency .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Synthesis Challenges :

Sodium hydride/DMF-mediated reactions, as described for benzoxathiins , may apply to the target compound. However, the sulfone group likely necessitates harsher oxidation conditions (e.g., H₂O₂/CH₃COOH), which could complicate yield optimization.- Optoelectronic Potential: Similar benzonitrile derivatives in exhibit thermally activated delayed fluorescence (TADF), suggesting the target compound could serve as an efficient emitter in OLEDs. Its sulfone and nitrile groups may synergistically narrow the singlet-triplet energy gap (ΔEₛₜ), a critical factor for TADF efficiency .

Conformational Analysis : Ring puckering in the benzothiazine core can be quantified using Cremer-Pople coordinates . The sulfone group likely restricts pseudorotation, favoring a planar conformation that enhances π-conjugation—a desirable trait for charge transport in organic electronics.

Biological Activity

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is a compound belonging to the class of benzothiazine derivatives. This class is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The unique structural features of this compound suggest potential therapeutic applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiazine core which is characterized by a fused benzene and thiazine ring. The presence of functional groups such as the dioxido and nitrile groups enhances its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, while the methoxy group can participate in nucleophilic substitution reactions, potentially leading to various derivatives. These properties indicate a complex interaction with biological systems that warrant further investigation.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that benzothiazine derivatives exhibit significant biological activities. For instance, compounds similar to 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile have been shown to inhibit certain enzymes or pathways involved in disease processes. A study highlighted that benzothiazine derivatives possess anti-inflammatory properties, making them candidates for further pharmacological development .

Enzyme Inhibition

The potential inhibitory effects on specific enzymes are notable due to the presence of the methoxy group attached to a benzoyl group, which may facilitate hydrogen bonding interactions crucial for enzyme function. However, detailed studies are required to elucidate the specific enzyme targets and their corresponding inhibitory properties.

Case Study 1: Antidiabetic Activity

A related compound, 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone (KR-66344), has been identified as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. This compound shows promise in controlling type 2 diabetes mellitus (T2DM) and metabolic syndrome. Pharmacokinetic studies using liquid chromatography-tandem mass spectrometry revealed effective plasma concentration ranges, indicating its potential therapeutic efficacy .

Case Study 2: Synthesis and Biological Screening

Research involving the synthesis of 2-cyano-substituted 1,4-benzothiazine 1,1-dioxides has demonstrated their effectiveness in antiviral studies. These compounds were prepared through a reductive cyclodehydration process and are currently undergoing biological screening to determine their antiviral activity . The results from these screenings could provide insights into the broader applicability of benzothiazine derivatives.

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile along with their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(3-Methoxybenzoyl)-2H-benzothiazine 1,1-dioxide | Benzothiazine core with methoxy and carbonyl | Known for anti-inflammatory properties |

| 2-Amino-5-benzylthiazole | Contains thiazole instead of thiazine | Exhibits antimicrobial activity |

| Benzothiazole derivatives | Similar heterocyclic structure | Broad spectrum of biological activities including anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.